N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown to exhibit antioxidant activity, suggesting potential interactions with enzymes involved in oxidative stress pathways
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of effects on various types of cells and cellular processes . For example, some thiazole derivatives have shown antitumor or cytotoxic properties, suggesting potential effects on cell proliferation and survival
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with a substituted benzaldehyde under acidic conditions to form the benzothiazole ring Industrial production methods may utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Exhibits anticancer activity.
Benzothiazole-2-carboxylic acid: Used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its combined phenoxy and pyridin-2-ylmethyl groups, which enhance its biological activity and make it a versatile compound for various applications .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 922664-82-2 |
Molecular Formula | C27H21N3O2S |
Molecular Weight | 451.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound's thiazole moiety is known to enhance its affinity for biological targets, potentially modulating enzyme activity and influencing cellular processes.
Key Mechanisms:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which play crucial roles in inflammatory responses.
- Anticancer Activity : The compound has shown promise in targeting cancer cell lines, suggesting potential applications in oncology. Its structure allows it to interact with cellular receptors critical for tumor growth and survival.
Antimicrobial Activity
Research indicates that compounds with structural similarities exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been reported to inhibit the growth of various pathogens, with some showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticonvulsant Activity
Some thiazole derivatives have been evaluated for anticonvulsant properties, with notable findings indicating that certain modifications can enhance their efficacy against seizure models .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific structural features significantly influence the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the benzothiazole or phenoxy rings can alter the compound's reactivity and binding affinity.
- Pyridine Interaction : The pyridine moiety enhances the compound's ability to interact with biological targets, potentially increasing its therapeutic index.
Case Studies
- Anticancer Studies : A study evaluating the anticancer effects of related compounds demonstrated significant cytotoxicity against HeLa cells, suggesting that modifications to the benzothiazole framework could enhance antitumor efficacy .
- Antimicrobial Efficacy : Another investigation reported that thiazole derivatives exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c1-19-10-9-16-24-25(19)29-27(33-24)30(18-20-11-7-8-17-28-20)26(31)22-14-5-6-15-23(22)32-21-12-3-2-4-13-21/h2-17H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSYZRDXLMWGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.